molecular formula C11H17BN2O2 B580174 4-(4-Methylpiperazin-1-YL)phenylboronic acid CAS No. 229009-40-9

4-(4-Methylpiperazin-1-YL)phenylboronic acid

Cat. No.: B580174
CAS No.: 229009-40-9
M. Wt: 220.079
InChI Key: LSKYURVDOIDSCG-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-YL)phenylboronic acid is an organic compound with the molecular formula C11H17BN2O2 It is a boronic acid derivative that contains a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-YL)phenylboronic acid typically involves the alkylation of piperazine followed by a coupling reaction with phenylboronic acid. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate . The reaction mixture is then subjected to nanofiltration to remove excess reagents, and hydrogen chloride gas is introduced to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced filtration and purification techniques is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-YL)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce various piperazine derivatives.

Scientific Research Applications

4-(4-Methylpiperazin-1-YL)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-YL)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring enhances the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-YL)phenylboronic acid
  • 4-(4-Boc-piperazinemethyl)phenylboronic acid
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Uniqueness

4-(4-Methylpiperazin-1-YL)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKYURVDOIDSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693421
Record name [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229009-40-9
Record name [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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